6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-10-11(2)17(21)22-16-12(10)8-14(18)15(20)13(16)9-19-6-4-3-5-7-19/h8,20H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUYOVZKMKXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde.
Hydroxylation: The hydroxy group at the 7th position is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Methylation: The methyl groups at the 3rd and 4th positions are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group at the 6th position can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chloro group at the 6th position.
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group at the 8th position.
6-chloro-7-hydroxy-3,4-dimethyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one: Contains a morpholin-4-ylmethyl group instead of a piperidin-1-ylmethyl group.
Uniqueness
The presence of both the chloro group at the 6th position and the piperidin-1-ylmethyl group at the 8th position imparts unique chemical and biological properties to 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, distinguishing it from similar compounds.
Biological Activity
6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
- Molecular Formula : C16H18ClNO3
- Molecular Weight : 307.77 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The following sections explore these activities in detail.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects. A comparative study highlighted that certain synthesized compounds showed greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent .
Data Table: Anti-inflammatory Activity Comparison
Antibacterial Activity
The compound has demonstrated significant antibacterial activity against various strains of bacteria. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several bacterial strains:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.4 | |
| Escherichia coli | 16.4 | |
| Klebsiella pneumoniae | 16.1 |
These results indicate its potential as an alternative treatment for bacterial infections.
Anticancer Potential
Emerging studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
The proposed mechanisms include:
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one?
Answer:
The compound is synthesized via a Mannich reaction , where 4-methyl-7-hydroxycoumarin reacts with formaldehyde and piperidine in ethanol under reflux (6 hours). Post-reaction, the solvent is evaporated under reduced pressure, and the residue is crystallized from acetone to yield the target compound. This method ensures regioselective introduction of the piperidinylmethyl group at the C8 position . Key validation steps include monitoring reaction completion via TLC and confirming purity through melting point analysis.
Advanced: How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Ethanol is preferred for solubility, but morpholine may improve reaction rates in certain cases .
- Temperature control : Gradual heating (e.g., 29–110°C) minimizes side reactions, as observed in analogous coumarin syntheses .
- Purification : Flash chromatography (KP-Sil 32–63 μm silica) or recrystallization in acetone improves purity (>95%) .
- Catalyst screening : Acidic or basic catalysts (e.g., HCl, K2CO3) can accelerate the Mannich reaction, though their impact on chloro-substituted coumarins requires empirical testing .
Basic: What spectroscopic techniques are critical for structural elucidation and purity assessment?
Answer:
- 1H NMR : Identifies substituent positions (e.g., chloro, hydroxy, and piperidinylmethyl groups) via chemical shifts (δ) and coupling constants (J). For example, the C8-CH2-piperidine proton resonates at δ ~3.5–4.0 ppm .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z corresponding to C19H23ClNO4) .
- IR Spectroscopy : Detects hydroxy (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .
Advanced: How do computational methods aid in designing chromen-2-one derivatives for specific biological targets?
Answer:
- Molecular docking : Predicts binding affinity to targets (e.g., riboswitches in Plasmodium falciparum) by simulating interactions between the chloro-substituted chromen-2-one core and active sites .
- DFT/QTAIM studies : Analyze electron density distribution to prioritize substituents (e.g., piperidinylmethyl) that enhance stability and target engagement .
- ADMET prediction : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) to guide structural modifications .
Basic: What in vitro assays are used to evaluate the compound’s antimicrobial or anticancer activity?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Chloro substituents enhance activity by disrupting microbial membranes .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) measure IC50 values. Hydroxy and piperidinyl groups promote apoptosis via reactive oxygen species (ROS) generation .
Advanced: How can solubility challenges in biological assays be addressed?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., protonation of the piperidine nitrogen) .
- Nano-formulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as demonstrated for structurally similar coumarins .
- Co-solvent systems : DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes maintain compound stability in cell culture media .
Advanced: What structural modifications enhance the compound’s selectivity for cancer vs. normal cells?
Answer:
- Ortho-dihydroxy substitution : Derivatives with 6,7-dihydroxy groups show increased selectivity by targeting cancer-specific redox imbalances .
- Piperidine optimization : Bulky N-alkyl groups (e.g., 4-methylpiperazine) reduce off-target effects by sterically hindering non-specific binding .
- Hybrid molecules : Conjugation with known anticancer pharmacophores (e.g., pyrimidinones) via click chemistry improves target specificity .
Basic: What safety precautions are recommended during handling?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How do crystallographic studies (e.g., SHELX) resolve structural ambiguities in chromen-2-one derivatives?
Answer:
- SHELXL refinement : High-resolution X-ray data (≤1.0 Å) refine bond lengths/angles, confirming the chloro and methyl substituents’ positions .
- Twinned data handling : SHELXD resolves pseudosymmetry in crystals with multiple piperidinylmethyl conformers .
- Hydrogen bonding analysis : SHELXPRO visualizes intermolecular interactions (e.g., O–H···O) critical for crystal packing .
Advanced: What mechanistic insights explain the compound’s activity in enzyme inhibition?
Answer:
- Monoamine oxidase (MAO) inhibition : Competitive binding to the flavin adenine dinucleotide (FAD) cofactor, validated via spectrophotometric assays .
- Carbonic anhydrase interaction : Chloro and hydroxy groups coordinate with Zn²+ in the active site, as shown in kinetic studies .
- DNA intercalation : Planar chromen-2-one core intercalates into DNA base pairs, detected via fluorescence quenching assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
